![molecular formula C12H10B2O5 B6590915 Dibenzo[b,d]furan-2,8-diyldiboronic acid CAS No. 1222008-13-0](/img/structure/B6590915.png)

Dibenzo[b,d]furan-2,8-diyldiboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzo[b,d]furan-2,8-diyldiboronic acid (DBF) is a boronic acid derivative that has been extensively studied for its potential applications in various scientific fields. DBF is a versatile compound that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Wissenschaftliche Forschungsanwendungen

- Dibenzo[b,d]furan-2,8-diyldiboronic acid (DBF-d-PO) and its analogs have been designed as efficient hole blocking materials (HBMs) for blue phosphorescent OLEDs (PhOLEDs) . These materials enhance device performance by stabilizing hole-blocking layer morphology, leading to improved external quantum efficiency and extended lifetimes.

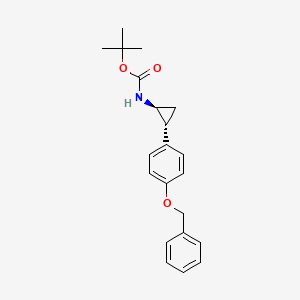

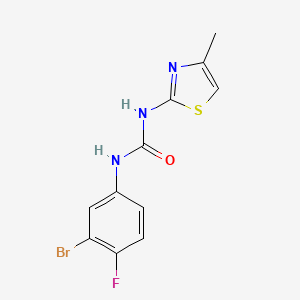

- Hybrid pharmacophore-based derivatives of benzo[b]thiophene-diaryl urea, including some derived from dibenzofuran-2-ylboronic acid, have shown potential as anticancer agents . Compound 17d, in particular, demonstrated significant antiproliferative activity against HT-29 and A549 cancer cell lines. It induced apoptosis and cell cycle arrest, making it a promising scaffold for further optimization.

- Dibenzofuran-2-ylboronic acid serves as a valuable precursor for the preparation of NLO materials . These materials exhibit unique optical properties and find applications in areas such as photonics and telecommunications.

- Additionally, dibenzofuran-2-ylboronic acid is a versatile building block for functional materials due to its boronic acid moiety .

- The boronic acid functionality in dibenzofuran-2-ylboronic acid allows it to participate in molecular hybridization strategies . Such approaches aim to optimize drug candidates by combining distinct pharmacophores, potentially overcoming limitations of existing drugs.

- Dibenzo[b,d]furan and dibenzo[b,d]thiophene-based linkages have been explored for constructing multiresonance emitters with narrowband pure-green emission . These materials could find applications in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Hole Blocking Materials

Anticancer Agents

Nonlinear Optical (NLO) Materials

Polymer Conjugates and Functional Materials

Molecular Design and Drug Development

Multiresonance Emitters for Optoelectronics

Wirkmechanismus

Mode of Action

It is known that dibenzofuran derivatives can undergo electrophilic reactions, such as halogenation and friedel-crafts reactions .

Biochemical Pathways

Dibenzofuran derivatives have been used in the synthesis of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds), suggesting a potential role in energy transfer processes .

Result of Action

Related compounds have shown high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy, which are important properties for materials used in pholeds .

Action Environment

The action of Dibenzo[b,d]furan-2,8-diyldiboronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . The compound’s stability, efficacy, and action may be affected by factors such as temperature, light, and the presence of other chemical substances .

Eigenschaften

IUPAC Name |

(8-boronodibenzofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRMVMMRAFRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC3=C2C=C(C=C3)B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,d]furan-2,8-diyldiboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)